molecular formula C22H24FN3O4S2 B2765729 3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897487-57-9

3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No. B2765729
CAS RN: 897487-57-9
M. Wt: 477.57
InChI Key: SCAYOJBNMNMSRQ-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24FN3O4S2 and its molecular weight is 477.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of novel piperazine derivatives, including structures related to the compound , has been explored for their antibacterial activities. For instance, the design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown promising antibacterial properties against a range of pathogens. These compounds, characterized by various spectroscopic methods, exhibited significant activity, highlighting the potential of such molecules in developing new antibacterial agents (Wu Qi, 2014).

Herbicidal Properties

Research into the modification of molecules through selective fluorine substitution, such as in the case of bentranil analogues, has demonstrated that these alterations can lead to significant changes in herbicidal activity. This indicates the potential utility of fluorinated compounds, including those with complex structures like the one , in agricultural research and development of new herbicides (G. Hamprecht, B. Würzer, M. Witschel, 2004).

Antimicrobial Screening

Fluorine-substituted benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating a wide range of biodynamic properties. The synthesis of novel compounds in this category has been motivated by the potential to discover potent biodynamic agents, suggesting the broader research application of such molecules in developing new antimicrobial solutions (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).

Antioxidant Properties

Studies on the antioxidant properties of compounds containing piperazine moieties have shown promising results. For example, compounds with a 4´-(substituted phenyl)piperazin-1´-yl fragment have been screened for their antioxidant potential, indicating the utility of such structures in researching oxidative stress and potential therapeutic applications (I. Malík, Lukáš Stanzel, J. Csöllei, Jana Čurillová, 2017).

Anticancer Evaluation

Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated for their anticancer activity. This research has identified compounds with significant efficacy against various cancer cell lines, highlighting the potential for the development of new anticancer drugs (Kostyantyn Turov, 2020).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2/c1-15-3-8-18(30-2)20-21(15)31-22(24-20)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(23)5-7-17/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAYOJBNMNMSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

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